molecular formula C24H23ClN2O5 B14937762 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14937762
M. Wt: 454.9 g/mol
InChI Key: BIOVUDKXQMHMRK-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features both indole and chromenone moieties The indole nucleus is known for its presence in many bioactive molecules, while the chromenone structure is often associated with various pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the synthesis of the chromenone derivative. These intermediates are then coupled through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
  • N-[2-(4-fluoro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to the presence of the chloro substituent on the indole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C24H23ClN2O5/c1-14-15-7-8-20(30-2)23(31-3)22(15)32-24(29)17(14)13-21(28)26-10-12-27-11-9-16-18(25)5-4-6-19(16)27/h4-9,11H,10,12-13H2,1-3H3,(H,26,28)

InChI Key

BIOVUDKXQMHMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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